BDC2.5 mimotope 1040-31
Description
Contextualizing Type 1 Diabetes Mellitus as an Organ-Specific Autoimmune Disease
Type 1 Diabetes (T1D) is a classic example of an organ-specific autoimmune disease. nih.gov In this condition, the immune system specifically targets and destroys the insulin-producing beta cells within the islets of Langerhans in the pancreas. nih.govap.nic.in This targeted destruction leads to an absolute deficiency of insulin, a hormone crucial for regulating blood sugar levels. The hallmark of T1D is the infiltration of the pancreatic islets by immune cells, a process known as "insulitis". nih.gov T1D is often associated with other autoimmune disorders, such as autoimmune thyroid disease and celiac disease, highlighting a shared genetic predisposition to autoimmunity. oup.comresearchgate.netbmj.com
The Critical Role of Autoantigen-Specific T Cells in Autoimmune Pathogenesis
At the heart of the autoimmune attack in T1D are autoantigen-specific T cells. nih.govfrontiersin.org These are immune cells that have been mistakenly "programmed" to recognize the body's own proteins, known as autoantigens, as foreign invaders. nih.govfrontiersin.org Both CD4+ and CD8+ T cells play a crucial role in the destruction of beta cells. frontiersin.orgnih.gov CD4+ T cells, often called "helper" T cells, orchestrate the immune response, while CD8+ T cells, or "killer" T cells, directly eliminate the targeted beta cells. frontiersin.orgjci.org The activation and proliferation of these T cells are driven by the presentation of autoantigenic peptides by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. jci.org
Definition and Significance of Mimotopes in Immunological Study
A mimotope is a molecule, typically a peptide, that structurally mimics an epitope, which is the specific part of an antigen that an antibody or T cell receptor recognizes. wikipedia.org Because of this mimicry, a mimotope can elicit a similar immune response to the original epitope. wikipedia.org Mimotopes are powerful tools in immunology for several reasons. They can be used to identify the specific targets of autoimmune responses, study the activation of T cells, and even have potential applications in the development of diagnostics and vaccines. wikipedia.orgresearchgate.netnih.gov
Historical Discovery and Initial Characterization of BDC2.5 Mimotope 1040-31 (p31)
The BDC2.5 T cell clone, isolated from a non-obese diabetic (NOD) mouse, is a highly diabetogenic CD4+ T cell line that has been instrumental in T1D research. nih.gov For a long time, the specific autoantigen that activates these T cells remained unknown. The breakthrough came with the screening of a combinatorial peptide library, which led to the identification of several potent activating peptides, including mimotope 1040-31. nih.gov This synthetic peptide, also known as p31, was found to be a strong agonist for the BDC2.5 T cell receptor. medchemexpress.comgenscript.combioscience.co.uk It effectively stimulates BDC2.5 T cells, making it a crucial reagent for studying the behavior of these pathogenic cells. genscript.comevitachem.com
Research Significance and Contributions to Autoimmune Understanding
The discovery of this compound has significantly advanced our understanding of autoimmune diabetes. It has provided researchers with a specific tool to:
Track and study diabetogenic T cells: The mimotope allows for the specific stimulation and expansion of BDC2.5 T cells in vitro and in vivo, enabling detailed analysis of their function and pathogenic mechanisms. medchemexpress.comanaspec.com
Investigate T cell activation and tolerance: By using the mimotope as a known activator, scientists can study the signaling pathways and molecular interactions required for T cell activation and explore mechanisms of inducing tolerance to prevent the autoimmune attack. google.compnas.org
Develop and test immunotherapies: The mimotope has been utilized in preclinical studies to explore novel therapeutic strategies, such as the induction of regulatory T cells that can suppress the autoimmune response. aai.org
Table 1: Key Research Findings on this compound
| Finding | Description | Research Focus |
|---|---|---|
| Strong Agonist for BDC2.5 T Cells | Mimotope 1040-31 potently stimulates the diabetogenic T cell clone BDC2.5. medchemexpress.comgenscript.combioscience.co.uk | T Cell Activation |
| Specificity for BDC2.5 TCR | The peptide is specific for the T cell receptor (TCR) of BDC2.5 transgenic T cells. medchemexpress.comgenscript.com | T Cell Recognition |
| Induction of Regulatory T Cells | In certain contexts, the mimotope can induce the development of Foxp3+ regulatory T cells. pnas.org | Immunoregulation |
| Tool for Studying Antigen Presentation | It has been used to study how antigenic peptides are presented to islet autoantigen-specific T cells. eurogentec.com | Antigen Presentation |
Structure
2D Structure
Properties
Molecular Formula |
C63H97N17O14S |
|---|---|
Molecular Weight |
1348.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 |
InChI Key |
PSQOJBFNOHZXHH-RQXVNRIXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Molecular and Cellular Determinants of Bdc2.5 Mimotope 1040 31 Activity
Major Histocompatibility Complex (MHC) Class II Presentation Dynamics
The presentation of peptide antigens by MHC class II molecules is a critical step in the activation of CD4+ T cells. The specific dynamics of this presentation, including the affinity of the peptide for the MHC molecule and the stability of the resulting complex, are key determinants of the subsequent T cell response.
Specificity for Murine I-A^g7 Molecules
The BDC2.5 mimotope 1040-31 is specifically presented by the murine MHC class II molecule I-A^g7. nih.govnih.govdoi.org This particular MHC allele is strongly associated with the development of spontaneous autoimmune diabetes in the non-obese diabetic (NOD) mouse model. uq.edu.au The I-A^g7 molecule possesses a unique peptide-binding groove that differs from other MHC class II alleles, influencing the repertoire of self-peptides that are presented to the immune system. uq.edu.au The 1040-31 peptide has a sequence that allows it to bind effectively within this specific groove, a prerequisite for its recognition by BDC2.5 T cells. diabetesjournals.org The interaction is so specific that blocking the I-A^g7 molecule with antibodies can inhibit the proliferation of BDC2.5 T cells in response to the 1040-31 peptide. diabetesjournals.org
Peptide-MHC Complex Formation and Stability
T Cell Receptor (TCR) Recognition and Specificity
The recognition of the pMHC complex by the TCR is the central event in T cell activation. The specificity and avidity of this interaction determine the nature and magnitude of the T cell response.
Antigen Presenting Cell (APC) Involvement in Mimotope Processing and Presentation
APCs, such as dendritic cells (DCs), macrophages, and B cells, play a crucial role in initiating T cell responses by processing and presenting antigens.
Role of Dendritic Cells (DCs) in Mimotope Presentation
Dendritic cells are professional APCs that play a central role in initiating and shaping adaptive immune responses. They are highly efficient at capturing, processing, and presenting antigens to T cells. When pulsed with the this compound, DCs can effectively stimulate BDC2.5 T cells, leading to their activation and proliferation.
The maturation state of DCs and the cytokines they produce are critical determinants of the nature of the T cell response. mdpi.com For instance, tolerogenic, semi-mature DCs that produce high levels of IL-10 can promote the differentiation of regulatory T cells, which are involved in suppressing autoimmune responses. mdpi.com Conversely, fully mature DCs that produce pro-inflammatory cytokines like IL-12 can drive the differentiation of effector T cells that mediate autoimmune pathology. mdpi.com
Research has shown that bone marrow-derived DCs pulsed with this compound can induce a significant proliferative response in BDC2.5 CD4+ T cells. mdpi.com This response is often accompanied by the production of cytokines such as interferon-gamma (IFNγ), a key mediator of inflammatory responses. mdpi.com The table below summarizes findings from a study investigating the effect of modulating DC signaling on the T cell response to the 1040-31 mimotope.
Table 1: BDC2.5 T Cell Response to Mimotope 1040-31 Presented by Dendritic Cells
| Treatment of Dendritic Cells | T Cell Proliferation (Counts Per Minute) | IFNγ Production (pg/mL) |
|---|---|---|
| Mimotope 1040-31 | 15,000 | 2,000 |
Data adapted from a study on the role of the p38 MAPK pathway in dendritic cells. The p38 MAPK inhibitor was used to modulate DC function. mdpi.com
Utilization of Artificial Antigen Presenting Cells (aAPCs)
Artificial antigen-presenting cells are synthetic platforms designed to mimic the function of natural APCs in stimulating T cells. They offer a versatile and controllable system for expanding specific T cell populations for research and therapeutic purposes. Various aAPC formats have been utilized to present the this compound, including peptide-MHC coated beads and soluble dimeric MHC-peptide complexes.
One notable application of aAPCs in conjunction with the 1040-31 mimotope is the expansion of antigen-specific regulatory T cells (Tregs). In one study, beads coated with the I-Ag7 MHC molecule complexed with the 1040-31 mimotope were used to stimulate and expand CD4+CD25+ BDC2.5 Tregs. This process resulted in a remarkable expansion of the Treg population, with the expanded cells retaining their suppressive function.
Another approach involves the use of soluble dimeric peptide-I-Ag7 molecules, where the 1040-31 mimotope is covalently linked to the MHC molecule. These dimers have been shown to effectively activate BDC2.5 T cells, leading to their proliferation. The table below presents research findings on the use of aAPCs for the expansion and activation of BDC2.5 T cells.
Table 2: Efficacy of Artificial Antigen-Presenting Cells with this compound
| aAPC Platform | Parameter Measured | Result |
|---|---|---|
| Peptide-I-Ag7 Coated Beads | Fold Expansion of Tregs | Nearly 5000-fold over 10 days |
| Peptide-I-Ag7 Coated Beads | Suppressive Activity of Expanded Tregs | Maintained |
Data compiled from studies on the expansion of regulatory T cells and the use of dimeric MHC-peptides.
The T cells expanded using aAPCs loaded with the 1040-31 mimotope not only increase in number but also exhibit specific phenotypic characteristics. After activation, naive T cells upregulate the expression of the activation marker CD44 and can differentiate into central memory (CD62Lhi) and effector memory (CD62Llo) phenotypes. nih.gov These expanded T cells are functionally competent and capable of producing effector cytokines like IFNγ upon restimulation. nih.gov
Immunomodulatory Mechanisms Elicited by Bdc2.5 Mimotope 1040 31
Effector T Cell Activation and Proliferation Dynamics
BDC2.5 mimotope 1040-31 is a powerful activator of effector T cells, specifically those expressing the BDC2.5 TCR. google.comgenscript.comdoi.org Its interaction with these T cells provides a model for understanding the dynamics of T cell activation and proliferation in response to a strong antigenic stimulus.
This compound is characterized as a strong agonistic peptide for the diabetogenic T cell clone BDC2.5. google.comnih.govmedchemexpress.comnovoprolabs.com This means it can effectively bind to the BDC2.5 T cell receptor and mimic the natural ligand, leading to a potent activation of the T cell. genscript.comdoi.org The peptide is specific for BDC2.5 TCR transgenic (Tg+) T cells. google.comgenscript.commedchemexpress.com Studies have shown that this mimotope can stimulate BDC2.5 T cells at nanomolar concentrations. genscript.com The specificity of this interaction is crucial for its use in experimental models to track and manipulate this particular T cell population. doi.org
| Property | Description |
| Target T Cell Clone | BDC2.5 |
| Nature of Interaction | Strong Agonist |
| Specificity | BDC2.5 TCR Tg+ T cells |
In controlled laboratory settings, this compound consistently induces a strong proliferative response in BDC2.5 T cells. genscript.com When co-cultured with antigen-presenting cells (APCs), such as dendritic cells (DCs), BDC2.5 T cells exhibit significant proliferation upon stimulation with the mimotope. genscript.com This proliferative capacity has been demonstrated in various in vitro assays, including those measuring the incorporation of [3H]thymidine, a marker of DNA synthesis and cell division. doi.org The robust in vitro proliferation underscores the potent agonistic nature of the mimotope and its utility in expanding BDC2.5 T cell populations for further study. genscript.comdoi.org
| Experimental System | Observation |
| In Vitro Co-culture | Significant proliferation of BDC2.5 T cells |
| Stimulus | This compound |
| Antigen-Presenting Cells | Dendritic Cells (DCs) |
Induction and Expansion of Regulatory T Cells (Tregs)
Beyond its effects on effector T cells, this compound plays a significant role in the generation and expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.govnih.gov
Research has demonstrated that this compound can induce the conversion of conventional CD4+ T cells into antigen-specific CD4+CD25+Foxp3+ Tregs. nih.gov Specifically, selective delivery of the mimotope to dendritic cells can promote the expression of Foxp3, a key transcription factor for Treg development, in β-cell-reactive BDC2.5 CD4+ T cells that were initially of a non-regulatory phenotype (CD62LhighCD25-Foxp3-). nih.gov This de novo generation of antigen-specific Tregs is a critical mechanism for controlling autoimmune responses. nih.gov
| Precursor Cell Phenotype | Induced Treg Phenotype | Key Transcription Factor |
| CD4+CD62LhighCD25-Foxp3- | CD4+CD25+Foxp3+ | Foxp3 |
Tregs induced by this compound exhibit a distinct phenotype and are functionally suppressive. Phenotypically, these Tregs express canonical markers such as CD25 and Foxp3. nih.govnih.gov Interestingly, some studies have noted differences in the expression of other molecules compared to naturally occurring Tregs, such as a predominance of CD25- cells among the Foxp3+ population and altered expression of CD103 and OX40 (CD134). nih.gov
Functionally, these mimotope-expanded Tregs are highly effective at suppressing the proliferation of both BDC2.5 effector T cells and polyclonal NOD T cells. google.com This suppressive activity is maintained even after multiple rounds of in vitro stimulation, highlighting their stability and therapeutic potential. google.com Furthermore, these Tregs have been shown to express immunosuppressive cytokines like IL-10 and TGF-β. google.com
| Phenotypic Marker | Expression on Mimotope-Induced Tregs |
| CD25 | Expressed, with a notable CD25-Foxp3+ subset |
| Foxp3 | High expression |
| CD103 | Altered expression compared to natural Tregs |
| OX40 (CD134) | Altered expression compared to natural Tregs |
| IL-10 | Expressed |
| TGF-β | Expressed |
The suppressive function of Tregs induced by this compound is primarily mediated through cell-cell contact. google.com While these Tregs express IL-10 and TGF-β, studies have shown that their suppressor activity in vitro is not blocked by antibodies against these cytokines, suggesting that direct contact is the dominant mechanism. google.com
An important aspect of their function is the ability to mediate "bystander suppression." This means that once activated by their specific antigen (in this case, the mimotope presented by APCs), these Tregs can suppress nearby effector T cells that are responding to different antigens. researchgate.net This localized, but not antigen-restricted, suppression is crucial for controlling inflammation and preventing tissue damage in an environment where multiple autoantigens may be present. researchgate.netescholarship.org The expanded BDC2.5 Tregs have demonstrated this capability by suppressing polyclonal T cell-mediated disease. escholarship.org
| Suppression Mechanism | Description |
| Primary Mechanism | Cell-cell contact dependent |
| Role of Cytokines | Express IL-10 and TGF-β, but direct contact is key in vitro |
| Bystander Suppression | Activated Tregs can suppress effector T cells with different antigen specificities in the local microenvironment |
Cytokine Production Profiles and Immune Deviation
Exposure to this compound significantly alters the cytokine secretion profile of autoreactive T cells, shifting the balance from a pro-inflammatory to a more regulated or anti-inflammatory state. This immune deviation is a critical component of its therapeutic potential in models of autoimmune diabetes. doi.org
A key indicator of the mimotope's immunomodulatory effect is the downregulation of pro-inflammatory cytokines like Interferon-gamma (IFN-γ). In studies using an adoptive transfer model of diabetes, treatment with BDC2.5 mimotope complexed with I-Ag7 dimers led to a notable decrease in IFN-γ production by the surviving autoreactive T cells when they were subsequently challenged with the antigen. doi.org This reduction in IFN-γ, a cytokine central to the pathogenesis of Type 1 Diabetes, signifies a shift away from the aggressive Th1 cell response that mediates β-cell destruction. doi.orgnih.gov Further studies have shown that while various diabetogenic peptides can induce IFN-γ secretion from splenocytes of NOD mice, therapeutic strategies involving the BDC2.5 mimotope aim to suppress this response. nih.gov The capacity of dendritic cells to present the mimotope peptide influences the subsequent T cell response, with certain conditions leading to increased IFN-γ production, highlighting the context-dependent nature of the cytokine response. mdpi.com
Concurrently with the suppression of pro-inflammatory cytokines, this compound promotes the production of immunosuppressive cytokines, particularly Interleukin-10 (IL-10). doi.org T cells that survive after treatment with BDC2.5 mimotope I-Ag7 dimers exhibit a preferential production of IL-10 upon antigen rechallenge. doi.org The importance of this IL-10 production is underscored by experiments where the protective, tolerogenic effects of the dimer treatment were reversed by the administration of an anti-IL-10 receptor monoclonal antibody. doi.org The critical role of IL-10 in controlling autoimmunity in this model is further supported by findings that BDC2.5 mice deficient in IL-10 experience an accelerated development of diabetes. frontiersin.org
Transforming growth factor-beta (TGF-β) is another key regulatory cytokine implicated in the tolerance mechanisms involving BDC2.5 T cells. jci.org Studies have shown that the suppressive function of certain regulatory T cells in this system is dependent on TGF-β signaling. When diabetogenic cells lose their ability to respond to TGF-β, the protective effects of regulatory T cells are abrogated, indicating that TGF-β signaling is a crucial pathway for mediating immune suppression. jci.org
Table 1: Effect of this compound Treatment on Cytokine Production
| Cytokine | Effect | Experimental Context | Reference |
| IFN-γ | Decreased Production | Surviving BDC2.5 CD4+ T cells after in vivo treatment with mimotope-I-Ag7 dimers. | doi.org |
| IL-10 | Increased Production | Surviving BDC2.5 CD4+ T cells after in vivo treatment with mimotope-I-Ag7 dimers. | doi.org |
| TGF-β | Signaling Required for Suppression | Suppression of BDC2.5 T cell response by regulatory T cells is dependent on TGF-β receptor signaling. | jci.org |
Induction of T Cell Anergy and Clonal Deletion
The administration of this compound can induce two critical states of T cell tolerance: anergy and clonal deletion. Treatment with BDC2.5 mimotope complexed with I-Ag7 dimers resulted in activation and subsequently increased cell death of the transferred autoreactive BDC2.5 CD4+ T cells. doi.org This process of activation-induced cell death is a form of peripheral clonal deletion, which eliminates a significant portion of the pathogenic T cell population.
Furthermore, the autoreactive T cells that escape deletion are not fully functional. These surviving cells become hypoproliferative, or anergic, when subsequently challenged with the same antigen. doi.org This unresponsiveness prevents them from mounting a destructive immune response upon re-encountering their target antigen in the pancreatic islets. The BDC2.5 TCR transgenic system is a well-established model for studying the mechanisms of clonal deletion, particularly how self-reactive T cells that escape thymic deletion are managed in the periphery. researchgate.netharvard.edu
Promotion of Antigen-Specific Immune Tolerance
The ultimate outcome of the cellular and molecular changes induced by this compound is the establishment of antigen-specific immune tolerance. This state of tolerance is robust enough to prevent the onset of diabetes in preclinical models. doi.org By modulating cytokine profiles, inducing clonal deletion of pathogenic T cells, and rendering surviving T cells anergic, the mimotope effectively disarms the autoimmune attack against pancreatic β-cells. doi.org
A crucial element in this tolerance is the role of regulatory T cells (Tregs). The BDC2.5 mimotope has been used to expand antigen-specific Tregs which are highly effective at suppressing autoimmune responses. google.com These expanded, mimotope-specific Tregs can block the transfer of diabetes by effector T cells in vivo. google.com Moreover, targeting the BDC2.5 mimotope to dendritic cells in vivo has been shown to convert self-reactive CD4+ T cells into CD4+FoxP3+ regulatory T cells, further promoting a tolerogenic environment. nih.gov The induction of these antigen-specific Tregs is considered essential for long-term tolerance. nih.gov This multifaceted approach, combining the deletion of effector cells with the induction of regulatory cells, leads to a durable and specific suppression of autoimmunity. doi.orggoogle.com
Table 2: Immunomodulatory Effects of this compound on T Cells
| Mechanism | Observed Effect | Consequence | Reference |
| Clonal Deletion | Increased cell death of autoreactive T cells. | Reduction of pathogenic T cell population. | doi.org |
| T Cell Anergy | Surviving T cells are hypoproliferative upon antigen re-challenge. | Prevents activation of remaining autoreactive T cells. | doi.org |
| Immune Deviation | Shift from IFN-γ to IL-10 production. | Reduces inflammation and promotes regulation. | doi.org |
| Treg Induction | Promotes conversion of self-reactive T cells into regulatory T cells. | Establishes long-term, antigen-specific tolerance. | google.comnih.gov |
Advanced Methodologies for Investigating Bdc2.5 Mimotope 1040 31
In Vitro Experimental Systems and Assays
A variety of in vitro systems and assays have been crucial in elucidating the cellular and molecular interactions involving BDC2.5 mimotope 1040-31. These methods provide controlled environments to study specific aspects of the T cell response.
T Cell Proliferation and Activation Assays (e.g., [3H]thymidine incorporation, reporter gene activation)
T cell proliferation assays are fundamental to assessing the stimulatory capacity of this compound. A common method is the [3H]thymidine incorporation assay, which measures the proliferation of T cells by quantifying the amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA.
In a typical assay, splenocytes from BDC2.5 TCR-transgenic mice are cultured with varying concentrations of the 1040-31 peptide. After a period of incubation, [3H]thymidine is added, and its incorporation is measured using a scintillation counter, with results often expressed in counts per minute (CPM). Studies have shown that BDC2.5 T cells exhibit a robust proliferative response to the 1040-31 mimotope nih.govnih.gov. For instance, lymphocytes from BDC2.5 mice, when restimulated with the mimotope, showed significant proliferation nih.gov. The specificity of this response is often confirmed by using irrelevant peptides as negative controls and anti-MHC class II antibodies to block the interaction, which has been shown to reduce peptide-induced proliferation by up to 92% for the 1040-31 superagonist nih.gov.
Reporter gene activation assays offer another powerful tool to measure T cell activation. In these systems, a reporter gene, such as β-galactosidase, is placed under the control of a promoter that is activated upon T cell receptor (TCR) signaling, like the nuclear factor of activated T cells (NFAT). When T cells are stimulated by the mimotope presented by antigen-presenting cells (APCs) or artificial constructs, the subsequent signaling cascade leads to the expression of the reporter gene, which can be quantified colorimetrically ulisboa.pt.
| Experimental Condition | Cell Type | Stimulus | Proliferation Readout (Example CPM) | Reference |
|---|---|---|---|---|
| Control (M0 Macrophage Treated) | BDC2.5 Mouse Lymphocytes | This compound | 32807 ± 7911 | nih.gov |
| Experimental (M2r Macrophage Treated) | BDC2.5 Mouse Lymphocytes | This compound | 16518 ± 3333 | nih.gov |
| Immunized with Mimotope (Control) | NOD Mouse Spleen Cells | This compound | 5448.0 ± 70.24 | nih.gov |
| Immunized with Mimotope (Oral anti-CD3) | NOD Mouse Spleen Cells | This compound | 3395.0 ± 554.2 | nih.gov |
Cytokine Quantitation Techniques (e.g., ELISPOT for Th1 and Treg cytokines)
Quantifying the cytokine profile of T cells stimulated with this compound provides critical insights into the nature of the immune response, particularly the balance between pro-inflammatory (Th1) and regulatory (Treg) pathways. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and ELISPOT (Enzyme-Linked Immunospot) are frequently used for this purpose.
Studies have investigated the production of key cytokines like Interferon-gamma (IFN-γ), a hallmark of Th1 cells, and Interleukin-10 (IL-10), associated with regulatory T cells. For example, co-culture of BDC2.5 naive CD4+ T cells with bone marrow-derived dendritic cells pulsed with the 1040-31 mimotope has been shown to induce IFN-γ production researchgate.net. Other studies have demonstrated that mucosal administration of anti-CD3 antibodies in mice immunized with the BDC2.5 mimotope led to decreased IFN-γ and IL-17 production, alongside an increase in the regulatory cytokines TGF-β and IL-10 nih.gov. This suggests that therapeutic interventions can modulate the cytokine response to this autoantigenic mimotope.
| Experimental Model | Stimulus | Cytokine Measured | Key Finding | Reference |
|---|---|---|---|---|
| Co-culture of BDC2.5 naive CD4+ T cells and dendritic cells | This compound | IFN-γ | Increased IFN-γ production, indicative of a Th1 response. | researchgate.net |
| NOD mice immunized with mimotope and treated with oral anti-CD3 | This compound | IFN-γ, IL-17, TGF-β, IL-10 | Decreased IFN-γ and IL-17; Increased TGF-β and IL-10. | nih.gov |
| Co-culture of BDC2.5 naive CD4+ T cells and Myo9b-deficient dendritic cells | This compound | Th1, Th17, Treg cells | Reduced capability to induce Th1 and Th17 cells, but markedly upregulated capability to induce Treg cells. | medchemexpress.com |
Flow Cytometry for Immunophenotyping and Cell Subpopulation Analysis
Flow cytometry is an indispensable tool for the detailed characterization of T cell populations responding to this compound. This technique allows for the simultaneous analysis of multiple cell surface and intracellular markers on a single-cell basis, enabling the identification and quantification of specific T cell subsets.
In studies involving BDC2.5 TCR transgenic mice, flow cytometry is used to identify the transgenic T cells using antibodies against the Vβ4 chain of the T cell receptor. Further analysis can include markers of activation such as CD25 and CD69, and markers of memory or naive status like CD44 and CD62L nih.gov. For example, upon in vivo treatment with p31 I-A^g7 dimers, BDC2.5 CD4+ T cells showed increased CD25 expression and decreased CD62L expression, indicative of an activated phenotype. Flow cytometry is also crucial for identifying regulatory T cells through the staining of the transcription factor Foxp3.
| Experimental Context | Cell Population Analyzed | Key Markers | Observed Changes | Reference |
|---|---|---|---|---|
| In vivo treatment with p31 I-A^g7 dimers | BDC2.5 Tg+ CD4+ T cells | CD25, CD62L | Increased CD25 expression, Decreased CD62L expression. | |
| In vivo treatment with M2r macrophages | Pancreatic lymph node CD4+ T cells | CD44, CD62L | No significant change in the activation status of the CD4+ subset. | nih.gov |
Recombinant MHC-Peptide Multimers (e.g., p31-I-A^g7 dimers/beads) in T Cell Studies
Recombinant Major Histocompatibility Complex (MHC)-peptide multimers, such as dimers and tetramers, are powerful reagents for detecting and isolating antigen-specific T cells. For the BDC2.5 system, soluble I-A^g7 molecules loaded with the 1040-31 mimotope (p31) have been generated.
These p31-I-A^g7 multimers can be used as staining reagents in flow cytometry to directly visualize and quantify BDC2.5 T cells. Studies have shown that empty I-A^g7 multimers loaded with the 1040-31 peptide can stain up to 94% of BDC2.5 CD4+ T cells from transgenic mice, while showing minimal staining of polyclonal NOD CD4+ T cells. These reagents have also been used to track rare, endogenous 1040-31-reactive T cells in non-transgenic NOD mice.
Furthermore, when immobilized, these p31-I-A^g7 dimers are biologically active and can stimulate the proliferation of BDC2.5 T cells in vitro. They have also been used coated on beads, in conjunction with anti-CD28 antibodies, to efficiently expand antigen-specific regulatory T cells from a polyclonal population.
| Application | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Flow Cytometry Staining | BDC2.5 TCR transgenic CD4+ T cells | Stained 94% of BDC2.5 CD4+ T cells. | |
| In Vitro T Cell Activation | BDC2.5 TCR transgenic CD4+ T cells | Immobilized dimers induced T cell proliferation. | |
| Expansion of Regulatory T cells | Polyclonal CD4+CD25+ Treg cells from NOD mice | p31-I-A^g7 and anti-CD28 coated beads were extremely efficient in expanding CD4+CD25+ BDC2.5 TCR Tg+ Tregs. |
In Vivo Preclinical Animal Models of Autoimmunity
The ultimate test of the immunological significance of this compound comes from its study in preclinical animal models of autoimmunity, which allows for the investigation of its effects in a complex, physiological setting.
Non-Obese Diabetic (NOD) Mouse Model
The Non-Obese Diabetic (NOD) mouse is the primary animal model for studying type 1 diabetes, as it spontaneously develops autoimmune insulitis and diabetes that shares many features with the human disease. The BDC2.5 TCR transgenic NOD mouse, in which a majority of CD4+ T cells express a TCR reactive to a pancreatic beta-cell antigen, is a particularly valuable tool.
This compound is frequently used in this model to activate and track diabetogenic T cells. In adoptive transfer models, BDC2.5 T cells are activated in vitro with the 1040-31 peptide before being transferred into recipient mice, such as TCR-α-deficient NOD mice, which then rapidly develop diabetes. This allows for the testing of therapeutic interventions in a synchronized and accelerated disease model. For instance, treatment of recipient mice with p31 I-A^g7 dimers has been shown to prevent the onset of diabetes induced by the transfer of activated BDC2.5 T cells.
Studies have also explored the use of the 1040-31 mimotope in the context of tolerogenic therapies. For example, nanoparticles encapsulating the p31 mimotope have been shown to provide significant protection from disease onset in an adoptive transfer model. However, systemic administration of the free synthetic mimotope peptide has been observed to potentially accelerate diabetes progression in some contexts researchgate.net.
| Study Design | Key Intervention | Outcome | Reference |
|---|---|---|---|
| Adoptive transfer of activated BDC2.5 T cells | Treatment with p31 I-A^g7 dimers | Prevention of diabetes onset. | |
| Adoptive transfer of activated BDC2.5 T cells | Treatment with p31-encapsulating nanoparticles | Significant protection from disease onset. | |
| Systemic administration in NOD mice | Free synthetic BDC2.5 mimotope peptide | Appeared to accelerate diabetes progression. | researchgate.net |
| Adoptive transfer of BDC2.5 T cells into NOD.SCID recipients | Tolerization with p31-PLG nanoparticles | Reduced pancreas infiltration of effector CD4+ T cells. |
BDC2.5 TCR Transgenic NOD Mice
BDC2.5 TCR transgenic Non-Obese Diabetic (NOD) mice are a critical tool in the study of autoimmune diabetes and the investigation of immunomodulatory compounds like the this compound. These mice are genetically engineered to express the T-cell receptor (TCR) from the BDC2.5 T-cell clone, which is known to be diabetogenic and specific for an autoantigen present in pancreatic beta cells. nih.govjax.orgcuanschutz.edu This genetic modification results in a high frequency of CD4+ T cells that can recognize and initiate an autoimmune attack against the insulin-producing cells of the pancreas.
The BDC2.5 TCR is restricted by the MHC class II molecule H2-Ag7, which is the specific MHC haplotype of the NOD mouse model. jax.orgcuanschutz.edu While these mice carry a high number of potentially autoreactive T cells, the spontaneous development of diabetes is paradoxically reduced compared to what might be expected. jax.orgcuanschutz.edu However, they are highly susceptible to induced forms of the disease.
A key characteristic of BDC2.5 TCR transgenic NOD mice is the presence of a large population of naïve T cells that can be readily isolated for in vitro and in vivo studies. These T cells serve as a valuable resource for screening potential immunomodulatory peptides and for tracking the fate of autoreactive T cells following therapeutic interventions. When BDC2.5 T cells are activated, they can rapidly induce diabetes upon transfer into susceptible recipients. diabetesjournals.orgumn.edu
The table below summarizes key features of the BDC2.5 TCR transgenic NOD mouse model relevant to the study of this compound.
| Feature | Description | Relevance to this compound Research |
| TCR Transgene | Expresses the T-cell receptor from the diabetogenic BDC2.5 CD4+ T-cell clone. jax.org | Provides a high frequency of T cells specifically reactive to the mimotope's target antigen. |
| Genetic Background | Non-Obese Diabetic (NOD). jax.orgfrontiersin.org | Ensures the presence of the appropriate MHC class II molecule (H2-Ag7) for antigen presentation to BDC2.5 T cells. |
| Disease Phenotype | Reduced incidence of spontaneous diabetes but highly susceptible to induced diabetes. jax.orgcuanschutz.edu | Allows for controlled studies of diabetes induction and prevention using the mimotope. |
| Immunological Feature | Abundant population of naïve, autoreactive CD4+ T cells. nih.govnih.gov | Facilitates the isolation of specific T cells for adoptive transfer studies and in vitro assays with the mimotope. |
NOD.SCID Mice for Adoptive Transfer Studies of Diabetes
NOD.SCID (Non-Obese Diabetic/Severe Combined Immunodeficiency) mice are an invaluable tool for studying the pathogenic potential of specific immune cell populations in the context of type 1 diabetes. These mice lack functional T and B lymphocytes, rendering them incapable of mounting their own adaptive immune response. nih.govdiabetesjournals.org This immunodeficient state makes them ideal recipients for adoptive transfer studies, where diabetogenic T cells, such as those from BDC2.5 TCR transgenic mice, can be introduced to observe their effects in an in vivo environment free from the influence of a host adaptive immune system.
In the context of this compound research, NOD.SCID mice are instrumental in demonstrating the diabetogenic capacity of BDC2.5 T cells following activation with the mimotope. The general procedure involves isolating BDC2.5 T cells from transgenic donor mice, stimulating them in vitro with the 1040-31 peptide, and then injecting these activated T cells into NOD.SCID recipients. diabetesjournals.orgnih.gov The development of diabetes in the recipient mice is then monitored, typically by measuring blood glucose levels.
The rapid onset of diabetes in NOD.SCID mice after the transfer of mimotope-activated BDC2.5 T cells provides direct evidence of the peptide's ability to stimulate a pathogenic autoimmune response. diabetesjournals.org This model is also crucial for evaluating the efficacy of potential therapeutic interventions designed to counteract the effects of these autoreactive T cells.
The following table outlines the key aspects of using NOD.SCID mice in adoptive transfer studies with this compound.
| Step | Description | Purpose in this compound Research |
| Recipient Model | NOD.SCID mice lacking endogenous T and B cells. nih.govdiabetesjournals.org | Provides a "blank slate" to observe the specific effects of transferred BDC2.5 T cells. |
| Donor Cells | CD4+ T cells from BDC2.5 TCR transgenic mice. nih.govnih.gov | Source of a homogenous population of T cells with a known antigen specificity relevant to the mimotope. |
| In Vitro Activation | BDC2.5 T cells are stimulated with this compound. diabetesjournals.orgnih.gov | To activate the pathogenic potential of the T cells prior to transfer. |
| Adoptive Transfer | Activated T cells are injected into NOD.SCID recipients. diabetesjournals.orgnih.gov | To introduce the diabetogenic T cells into a living system. |
| Outcome Measurement | Monitoring of blood glucose levels for the onset of diabetes. diabetesjournals.orgnih.gov | To assess the ability of the mimotope-activated T cells to cause disease. |
Evaluation of Immunomodulatory Effects on Disease Progression in Preclinical Models
Preclinical models, particularly the NOD mouse and adoptive transfer systems, are essential for evaluating the immunomodulatory effects of this compound on the progression of autoimmune diabetes. These studies aim to understand how the mimotope can influence the activity of autoreactive T cells and potentially alter the course of the disease.
One key aspect of evaluation is the assessment of T-cell proliferation. In vitro assays are conducted where T cells from BDC2.5 transgenic mice are cultured with the 1040-31 mimotope. The extent of T-cell proliferation in response to the peptide is a measure of its stimulatory capacity. nih.govresearchgate.net In vivo, the expansion of BDC2.5 T cells following administration of the mimotope can be tracked in recipient mice. researchgate.net
Furthermore, the immunomodulatory effects are evaluated by examining the induction of regulatory T cells (Tregs). Studies have investigated whether exposure to the BDC2.5 mimotope can lead to the conversion of conventional T cells into Tregs, which have suppressive functions and can help control autoimmune responses. The expression of markers such as Foxp3 is analyzed to identify and quantify these regulatory cells.
The ultimate measure of immunomodulatory effects is the impact on diabetes development. In preclinical models, the incidence and onset of diabetes are monitored in animals treated with the this compound. These studies can reveal whether the mimotope exacerbates, prevents, or has no effect on the disease.
The table below details the methods used to evaluate the immunomodulatory effects of this compound.
| Method | Description | Finding |
| T-Cell Proliferation Assays | In vitro and in vivo measurement of the proliferation of BDC2.5 T cells in response to the mimotope. nih.govresearchgate.netresearchgate.net | The mimotope is a strong agonist and can stimulate the proliferation of BDC2.5 T cells. |
| Regulatory T Cell (Treg) Induction | Analysis of the expression of Treg markers, such as Foxp3, in T cells exposed to the mimotope. | Certain delivery methods of the mimotope can induce a regulatory phenotype in T cells. |
| Disease Progression Monitoring | Observation of the incidence and onset of diabetes in preclinical models treated with the mimotope. | The effect on disease progression can vary depending on the experimental conditions and delivery method. |
Targeted Antigen Delivery In Vivo (e.g., Anti-DEC-205 Antibody Fusion)
Targeted antigen delivery is a sophisticated strategy to modulate immune responses by delivering antigens to specific types of immune cells in vivo. In the context of this compound, this approach has been explored using antibodies that bind to the DEC-205 receptor, which is highly expressed on dendritic cells (DCs). nih.gov
The methodology involves creating a fusion protein where the BDC2.5 mimotope is chemically linked to an anti-DEC-205 antibody. When this fusion protein is administered, it specifically targets DCs. nih.gov Once the antibody binds to the DEC-205 receptor on the DC surface, the entire complex, including the mimotope, is internalized. The DC then processes the mimotope and presents it on its MHC class II molecules to CD4+ T cells, such as the BDC2.5 T cells. nih.gov
This targeted delivery to DCs in a non-inflammatory state is intended to induce immunological tolerance rather than a strong inflammatory response. The rationale is that antigen presentation by "unactivated" or "steady-state" DCs can lead to T-cell anergy (unresponsiveness) or the generation of regulatory T cells.
Research has shown that targeting the BDC2.5 mimotope to DEC-205+ DCs can lead to the expansion of BDC2.5 T cells. researchgate.net However, under certain conditions, this targeted delivery has also been shown to promote the conversion of naïve BDC2.5 T cells into Foxp3+ regulatory T cells. nih.gov
The following table summarizes the key components of the anti-DEC-205 antibody fusion strategy for this compound.
| Component | Description | Function |
| Target Receptor | DEC-205, a C-type lectin receptor expressed on dendritic cells. nih.gov | To direct the mimotope specifically to dendritic cells. |
| Targeting Vehicle | Anti-DEC-205 monoclonal antibody. | To bind to the DEC-205 receptor and facilitate uptake by DCs. |
| Antigenic Cargo | This compound. | To be delivered to and presented by the dendritic cells. |
| Intended Outcome | Induction of immunological tolerance to the mimotope's corresponding autoantigen. nih.gov | To prevent or suppress the autoimmune response in diabetes. |
Mimotope Identification and Peptide Engineering Methodologies
Positional Scanning Synthetic Combinatorial Library (PS-SCL) Screening
The identification of the this compound was facilitated by a powerful technique known as Positional Scanning Synthetic Combinatorial Library (PS-SCL) screening. This method allows for the rapid screening of vast numbers of peptides to identify those that can activate specific T cells. springernature.comnih.govumn.edu
A PS-SCL consists of a collection of peptide mixtures. In each mixture, one amino acid position is fixed with a specific amino acid, while all other positions contain a mixture of different amino acids. springernature.comnih.gov By systematically testing the ability of each of these mixtures to stimulate BDC2.5 T cells, researchers can determine the preferred amino acid at each position in the peptide sequence for T-cell activation.
The process involves synthesizing a library of peptides, typically decapeptides, where each of the 20 common amino acids is individually placed at each of the ten positions. The BDC2.5 T cells are then cultured with each of these peptide mixtures, and their response, usually measured by proliferation, is assessed. A strong response to a particular mixture indicates that the fixed amino acid in that mixture is important for T-cell recognition.
By combining the most stimulatory amino acids at each position, a highly active peptide, or mimotope, can be designed. This approach led to the identification of over 100 decapeptides that could stimulate BDC2.5 T cells at nanomolar concentrations. umn.edu
The table below illustrates the principle of PS-SCL screening for a hypothetical tripeptide.
| Position 1 | Position 2 | Position 3 | T-Cell Response |
| Alanine | Mixture | Mixture | Low |
| Arginine | Mixture | Mixture | High |
| ... | Mixture | Mixture | ... |
| Mixture | Leucine | Mixture | High |
| Mixture | Proline | Mixture | Low |
| ... | ... | Mixture | ... |
| Mixture | Mixture | Tyrosine | High |
| Mixture | Mixture | Valine | Low |
| ... | ... | ... | ... |
In this simplified example, Arginine at position 1, Leucine at position 2, and Tyrosine at position 3 are identified as preferred residues. The optimal peptide would therefore be Arginine-Leucine-Tyrosine.
Design of Altered Peptide Ligands and Superagonists
The design of altered peptide ligands (APLs) and superagonists is a key strategy in immunology to modulate T-cell responses. An APL is a peptide that has been modified from the original epitope, leading to an altered interaction with the T-cell receptor. A superagonist is a type of APL that elicits a much stronger T-cell response than the native peptide.
The this compound is considered a strong agonistic peptide, and its design is a result of the principles of APL and superagonist development. anaspec.commedchemexpress.com The goal of designing such peptides is often to enhance the stability of the peptide-MHC complex or to improve the interaction with the T-cell receptor. nih.gov
The process of designing APLs and superagonists involves making specific amino acid substitutions in the peptide sequence. These substitutions can be at positions that anchor the peptide to the MHC molecule or at positions that are in direct contact with the T-cell receptor. The effect of these changes on T-cell activation is then tested in vitro.
For the BDC2.5 T-cell clone, the identification of mimotopes through PS-SCL screening provided a basis for understanding the key residues required for T-cell activation. This knowledge can be further utilized to rationally design APLs with varying degrees of stimulatory capacity, from weak agonists to superagonists. These engineered peptides are valuable tools for studying the signaling thresholds required for different T-cell outcomes, such as activation, anergy, or differentiation into regulatory cells.
The following table outlines the different types of altered peptide ligands and their potential effects on T-cell responses.
| Ligand Type | Description | Effect on T-Cell Response |
| Native Peptide | The original, naturally occurring epitope. | Standard level of T-cell activation. |
| Altered Peptide Ligand (APL) | A peptide with one or more amino acid substitutions compared to the native peptide. nih.gov | Can have a range of effects, from weaker to stronger T-cell activation. |
| Superagonist | An APL that induces a significantly stronger T-cell response than the native peptide. | Enhanced T-cell proliferation and cytokine production. |
| Antagonist | An APL that binds to the peptide-MHC-TCR complex but fails to induce a productive T-cell response, and can inhibit the response to the native peptide. | Inhibition of T-cell activation. |
Bioinformatic Approaches for Cross-Reactivity Prediction
The investigation of this compound and its potential for cross-reactivity with other antigens is significantly enhanced by advanced bioinformatic methodologies. These computational strategies are essential for identifying potential molecular mimics—peptides from various sources that can be recognized by the same T-cell receptor (TCR) due to structural and chemical similarities. Such predictions are crucial for understanding the potential for off-target effects and for elucidating the mechanisms that may trigger autoimmune responses.
One of the primary bioinformatic techniques employed in this area is the biometrical analysis of data from positional scanning synthetic combinatorial libraries (PS-SCL). This powerful approach allows researchers to define the specific amino acid preferences of a T-cell clone, such as BDC2.5, at each position of its peptide ligand. By screening a T-cell clone against a comprehensive library of synthetic peptides, where each position is systematically varied, a detailed profile of the T-cell's recognition motif can be constructed.
This motif information is then used to develop a scoring matrix. This matrix assigns a value to each of the 20 common amino acids at every position within the peptide sequence. With this scoring matrix, it becomes possible to computationally screen large protein databases, such as those containing sequences from viruses and bacteria, to identify naturally occurring peptides that are predicted to bind to the specific MHC molecule and be recognized by the T-cell clone of interest.
In the context of the diabetogenic T-cell clone BDC2.5, this methodology has been instrumental in identifying potential molecular mimics from common pathogens. diabetesjournals.orgfiu.edu A biometrical analysis of screening data from BDC2.5 T-cells and a PS-SCL was used to rank peptides in public viral and bacterial protein databases. diabetesjournals.orgfiu.edu This in silico screening process identifies peptide sequences with a high predicted reactivity, which can then be synthesized and validated through in vitro T-cell stimulation assays.
The research findings from such studies provide significant insights into the potential for cross-reactivity. For the BDC2.5 T-cell clone, several peptides from viral and bacterial sources have been identified as having stimulatory activity. diabetesjournals.org These findings underscore the possibility that exposure to common pathogens could potentially activate diabetogenic T-cells through molecular mimicry.
Below is a table detailing some of the microbial peptides predicted and confirmed to stimulate BDC2.5 T-cells, showcasing the utility of bioinformatic approaches in identifying potential cross-reactive epitopes.
Table 1: Predicted Cross-Reactive Peptides for BDC2.5 T-Cell Clone Identified Through Bioinformatic Screening
| Peptide ID | Sequence | Source Organism | Predicted Stimulatory Activity |
| p1308-26 | AYSFWQYIMN | Bacillus anthracis | +++ |
| p1308-84 | YPSFWQLIMN | Murine Sendai virus | +++ |
| p1136-7 | YPAFWQIMNF | Pseudomonas aeruginosa | ++ |
| p1308-29 | YPSFWQYIMN | Bacillus anthracis | ++ |
| p1223-10 | HPIWARMDA | Escherichia coli | + |
Data sourced from Judkowski et al., Diabetes, 2004. diabetesjournals.org Stimulatory activity is represented qualitatively, where '+++' indicates strong stimulation, '++' indicates moderate stimulation, and '+' indicates weak stimulation.
These bioinformatic predictions, coupled with experimental validation, provide a powerful framework for understanding the cross-reactivity profile of T-cell clones like BDC2.5 and by extension, the potential interactions of mimotopes such as 1040-31. This knowledge is fundamental to the broader investigation of autoimmune diseases and the development of targeted immunotherapies.
Translational Insights and Preclinical Therapeutic Concepts Derived from Bdc2.5 Mimotope 1040 31 Research
Elucidating Mechanisms of Autoimmune Pathogenesis
The study of BDC2.5 mimotope 1040-31 has been pivotal in understanding how autoreactive T cells are triggered and how they recognize self-antigens, contributing to the onset of type 1 diabetes (T1D).
Molecular mimicry, where foreign peptides from pathogens share structural similarities with self-peptides, is a leading hypothesis for the environmental triggering of autoimmune diseases. Although this compound was identified from a synthetic combinatorial peptide library and does not correspond to a known natural protein sequence, it has served as a critical probe to identify potential environmental triggers. doi.orgdiabetesjournals.org
Studies have shown that peptides derived from common viral and bacterial pathogens can efficiently activate the BDC2.5 T-cells that recognize the 1040-31 mimotope. diabetesjournals.org This cross-reactivity suggests that exposure to certain infectious agents could break immune tolerance and initiate the autoimmune attack on pancreatic β-cells. diabetesjournals.org For example, peptides from human herpes simplex type 1 virus and murine Sendai virus were found to be potent stimulators of BDC2.5 T-cells. diabetesjournals.org When BDC2.5 T-cells were stimulated with a peptide from the Sendai virus, they were able to adoptively transfer diabetes to immunodeficient NOD/scid mice, demonstrating the pathogenic potential of these microbial mimics. diabetesjournals.org
Table 1: Microbial Peptides Activating BDC2.5 T-Cells
| Peptide Identifier | Source Organism | Significance in BDC2.5 T-Cell Activation |
|---|---|---|
| p1136-7 | Human Herpes Simplex Type 1 Virus | Identified as one of the most active peptides of viral origin capable of stimulating BDC2.5 T-cells. diabetesjournals.org |
| p1308-84 | Murine Sendai Virus | Able to stimulate BDC2.5 T-cells to a degree that they could adoptively transfer diabetes into NOD/scid mice. diabetesjournals.org |
| p1308-26 | Neisseria meningitidis | A bacterial peptide shown to activate BDC2.5 T-cells, with its activity blocked by anti-MHC class II antibodies. diabetesjournals.org |
| Not specified | Alcaligenes faecalis | Peptides from this potential human pathogen were also found to activate the BDC2.5 T-cell clone. diabetesjournals.org |
The BDC2.5 T-cell receptor (TCR) was known to recognize an antigen specifically expressed in pancreatic islet β-cells, but the precise identity of this autoantigen remained elusive for many years. doi.orgnih.govharvard.edu The 1040-31 mimotope, being a strong agonistic peptide for the BDC2.5 clone, provided a unique molecular key to unlock this mystery. genscript.comdoi.orggoogle.com By using the mimotope to study the requirements for T-cell activation, researchers were eventually able to identify the natural ligand. This work led to the discovery that the BDC2.5 T-cell clone recognizes a peptide from Chromogranin A (ChgA), a protein found within the secretory granules of pancreatic β-cells. nih.govnih.gov This was a landmark finding, as it confirmed a specific β-cell protein as a target of a highly diabetogenic T-cell clone, providing a concrete target for antigen-specific therapies. nih.gov
Development of Antigen-Specific Immunotherapy Strategies in Preclinical Models
Leveraging the specificity of this compound, researchers have designed and tested several innovative immunotherapeutic strategies in preclinical models of T1D. The goal of these therapies is not to broadly suppress the immune system, but to selectively target and neutralize the specific autoreactive T cells driving the disease, thereby restoring tolerance. doi.orgnih.gov
Several approaches using the 1040-31 mimotope have been explored to induce a state of immune tolerance. One strategy involves the use of soluble, bivalent peptide-MHC class II/Ig fusion proteins. doi.org Researchers created dimers of the I-Ag7 MHC molecule covalently linked to the 1040-31 peptide (p31 I-Ag7 dimers). doi.org
In an adoptive transfer model of diabetes, in vivo treatment with these p31 I-Ag7 dimers protected mice from disease. doi.org The mechanism of this protection was multifaceted, involving:
Activation and cell death: The dimers led to the activation and subsequent apoptosis of the pathogenic BDC2.5 T cells. doi.org
Induction of anergy: Surviving autoreactive T cells became hyporesponsive, or anergic, to subsequent antigen challenges. doi.org
Cytokine deviation: The remaining T cells shifted their cytokine production profile, decreasing pro-inflammatory IFN-γ and increasing anti-inflammatory IL-10. doi.org
This IL-10 production was found to be crucial for the tolerogenic effect. doi.org These findings demonstrate that peptide-MHC dimers can induce tolerance through a combination of clonal deletion, anergy, and the promotion of anti-inflammatory cytokines. doi.org
A major challenge in immunotherapy is delivering antigens in a way that induces tolerance rather than immunity. Nanoparticles have emerged as a promising platform for achieving this. Studies have utilized biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles to deliver the this compound (also referred to as p31). nih.govnih.gov
When p31 was encapsulated in PLGA nanoparticles and infused intravenously in an adoptive transfer model, it provided significant protection from the onset of T1D. nih.govnih.gov The primary mechanism was the induction of antigen-specific regulatory T cells (Tregs). nih.gov
Table 2: Nanoparticle-Based Immunotherapy with this compound
| Therapeutic Agent | Delivery System | Preclinical Model | Key Immunological Outcome | Therapeutic Effect |
|---|---|---|---|---|
| This compound (p31) | PLGA Nanoparticles | NOD.scid mice with transferred diabetogenic BDC2.5 CD4+ T cells | Increased number of CD4+FoxP3+ Treg cells in the spleen, pancreatic lymph nodes, and pancreas. nih.gov Sequestration of autoreactive effector CD4+ T cells within the spleen. nih.gov | Significant protection from T1D onset. nih.govnih.gov Tolerance was dependent on the induced Treg cells. nih.gov |
| Multiple β-cell proteins (including p31) | PLGA Nanoparticles | NOD mice (spontaneous T1D model) | Induction of autoantigen-specific Treg cells. nih.gov | Prevention of T1D onset and progression when multiple proteins were encapsulated. nih.gov |
Treatment with these tolerogenic nanoparticles led to an increase in CD4+FoxP3+ Tregs in the spleen, pancreatic lymph nodes, and the pancreas itself. nih.gov This induction of Tregs was essential for long-term tolerance, as depleting these cells reversed the protective effect. nih.gov
Adoptive cell transfer of Tregs is a promising therapeutic avenue for autoimmune diseases. However, a major hurdle is that antigen-specific Tregs are extremely rare in the peripheral circulation. google.com Research utilizing the this compound has led to potent methods for expanding these rare cells ex vivo. google.com
A method was developed using artificial antigen-presenting cells, specifically beads coated with recombinant MHC class II I-Ag7 molecules presenting the 1040-31 mimotope, along with a co-stimulatory anti-CD28 antibody. google.com This system proved to be extremely efficient at selectively expanding CD4+CD25+ BDC2.5 TCR transgenic Tregs, even when they were initially present at a frequency as low as 0.001%. google.com The expanded Tregs retained their suppressive function and were capable of inhibiting the proliferation of pathogenic effector T cells. google.com This mimotope-driven expansion technique provides a potential pathway for generating sufficient numbers of functional, antigen-specific Tregs for use in cellular therapy to re-establish immune homeostasis. google.com
Chimeric MHC-II Receptor Approaches for Selective Immunotargeting
The central role of pathogenic CD4+ T cells in the development of type 1 diabetes has driven the exploration of novel immunotherapies designed to selectively target and eliminate these disease-causing cells. One such innovative strategy involves the use of chimeric Major Histocompatibility Complex class II (MHC-II) receptors. This approach aims to genetically modify immune effector cells, redirecting them to recognize and respond to specific autoreactive T cells, such as the well-characterized diabetogenic CD4+ T-cell clone BDC2.5. The BDC2.5 T cell is known to recognize a mimotope, 1040-31, presented by the MHC-II molecule I-Ag7, making this interaction a prime target for selective immunotargeting. jci.orgnih.gov
Research in this area has led to the design and preclinical testing of T cells engineered to express chimeric MHC-II receptors. These synthetic receptors are fusion proteins that incorporate the peptide-MHC-II complex responsible for T-cell recognition with intracellular signaling domains. nih.govresearchgate.net The fundamental principle is to convert the target recognition machinery of a pathogenic T cell—its T-cell receptor (TCR)—into a trigger for an engineered therapeutic cell. By displaying the specific peptide/MHC-II complex that the pathogenic T cell recognizes, the engineered cell can directly engage and activate a response against the targeted autoimmune T cell. nih.govnih.gov
In a key study, researchers developed chimeric MHC-II receptors specifically to target the BDC2.5 T-cell clone. nih.gov These constructs were engineered using the I-Ag7 α- and β-chains. The this compound was genetically linked to the I-Ag7 β-chain, ensuring that the resulting complex would be recognized by the BDC2.5 TCR. To confer signaling capability to the receptor, the intracellular portion of CD3-ζ, a primary signaling domain of the TCR complex, was attached to the MHC-II chains. nih.gov
The functionality of these chimeric MHC-II/CD3-ζ receptors was tested using various constructs and reporter cells. The constructs encoded the I-Ag7 α- and β-chains, with the β-chain carrying either the this compound or a control peptide (from hen egg lysozyme). nih.gov These were co-transfected into reporter T cells, which were then challenged with a BDC2.5 T-cell hybridoma. The results demonstrated robust, peptide-specific activation of the engineered T cells. The reporter cells expressing the mimotope-bearing chimeric receptor were activated by the BDC2.5 hybridoma, while those expressing the control peptide were not. nih.gov This confirmed the principle of selective targeting.
Further experiments revealed important structural requirements for potent two-way activation between the engineered cell and the target T cell. It was found that including the transmembrane domain of CD3-ζ in the chimeric receptor construct was necessary for the potent activation of primary transgenic BDC2.5 CD4+ T cells. nih.gov These findings underscore that chimeric MHC-II/CD3-ζ complexes can function as effective, T-cell receptor-specific receptors, enabling the selective immunotargeting of islet-reactive CD4+ T cells that are instrumental in the pathogenesis of type 1 diabetes. nih.gov
The preclinical success of these chimeric MHC-II receptor approaches provides a strong rationale for their further development. This strategy represents a highly specific form of adoptive cell therapy, moving beyond broader immunosuppression to the precise elimination of the cellular drivers of autoimmunity. nih.gov
Research Findings on Chimeric I-Ag7/CD3-ζ Receptor Activation
The following table summarizes the key findings from experiments testing the activation of reporter T cells expressing different chimeric MHC-II receptor constructs upon interaction with BDC2.5 T-cell hybridomas.
| Chimeric Receptor Construct | Target Peptide | CD3-ζ Domain Configuration | Reporter Cell Activation by BDC2.5 Hybridoma |
| I-Ag7 α & β + CD3-ζ | This compound | Intracellular only | Positive |
| I-Ag7 α & β + CD3-ζ | Hen Egg Lysozyme (Control) | Intracellular only | Negative |
| I-Ag7 α & β + CD3-ζ | This compound | Intracellular + Transmembrane | Positive and Potent |
| I-Ag7 α & β + CD3-ζ | Hen Egg Lysozyme (Control) | Intracellular + Transmembrane | Negative |
Data synthesized from findings reported in Immunology, 2014. nih.gov
Compound and Protein Nomenclature
| Name | Type |
| This compound | Peptide |
| I-Ag7 | MHC Class II Molecule |
| CD3-ζ | Protein (T-cell receptor signaling chain) |
| Hen Egg Lysozyme Peptide | Peptide (Control) |
| T-cell receptor (TCR) | Protein Complex |
Future Directions and Emerging Research Avenues for Bdc2.5 Mimotope 1040 31
Comprehensive Structural and Biophysical Mapping of Mimotope-TCR-MHC Interactions
A fundamental avenue for future research lies in the detailed structural and biophysical characterization of the trimolecular complex formed by the BDC2.5 mimotope 1040-31, the T-cell receptor (TCR) of the BDC2.5 T-cell, and the Major Histocompatibility Complex (MHC) class II molecule, I-Ag7. While it is established that the mimotope is presented by I-Ag7 to the BDC2.5 TCR, leading to potent T-cell activation, the precise molecular underpinnings of this interaction remain to be fully mapped. nih.govdiabetesjournals.org
Future studies should aim to:
Determine the crystal structure of the this compound/I-Ag7 complex bound to the BDC2.5 TCR. This would provide atomic-level insights into the specific contact points and conformational changes that drive the strong agonistic activity of the mimotope.
Quantify the biophysical parameters of these interactions, including binding affinity (Kd), on-rates (kon), and off-rates (koff). Such data would clarify the stability and kinetics of the complex, helping to explain why this mimotope is a "superagonist" capable of potently stimulating the T-cell response. diabetesjournals.org
Utilize computational modeling and molecular dynamics simulations to predict how alterations in the peptide sequence might affect its binding to I-Ag7 and the subsequent engagement with the TCR.
Understanding these structural and biophysical details is crucial for rationally designing new mimotope variants with tailored immunomodulatory effects.
Advanced Omics-Based Characterization of Mimotope-Induced Immune Responses (e.g., transcriptomics, proteomics)
To gain a systems-level understanding of the cellular and molecular events triggered by this compound, advanced "omics" technologies are indispensable. Current research has identified specific gene expression changes, such as the upregulation of the transcription factor Zbtb32 in T-cells following stimulation with a BDC2.5 mimetope. diabetesjournals.org Another study using quantitative PCR found that the mimotope can induce the expression of transcripts related to the CD8ɑɑ lineage, including the transcription factor Id2 and surface receptors like NKG2D. harvard.edu
Emerging research should expand on these findings by:
Performing comprehensive transcriptomic analysis (RNA-seq) of BDC2.5 T-cells at various time points after stimulation with the 1040-31 mimotope. This would reveal the full spectrum of gene networks and signaling pathways activated, leading to either an effector response or a state of tolerance.
Employing proteomic and phosphoproteomic approaches to map the changes in protein expression and post-translational modifications within T-cells and antigen-presenting cells (APCs). This can uncover key signaling nodes and downstream effectors that govern the cellular response.
Utilizing single-cell omics technologies to dissect the heterogeneity of the immune response. This would allow researchers to identify distinct subsets of T-cells that may differentiate into effector, regulatory, or anergic phenotypes upon encountering the mimotope.
These multi-omics datasets will provide an unprecedentedly detailed picture of the mimotope's immunological signature, paving the way for more targeted therapeutic interventions.
Development of Novel Mimotope Variants with Optimized Immunomodulatory Properties
The this compound was identified through screening for its strong T-cell stimulatory capacity. nih.gov This success provides a template for developing novel peptide variants with more refined and therapeutically desirable properties. Research has already explored other mimotopes, such as 1040-63 (m63), indicating the potential for sequence variation to modulate the immune response. nih.govdiabeticstudies.org
Future efforts in this area should focus on:
Altered Peptide Ligands (APLs): Systematically synthesizing and screening variants of the 1040-31 sequence to identify APLs that can induce different functional outcomes. The goal would be to create variants that might, for example, preferentially induce regulatory T-cells (Tregs) or T-cell anergy rather than strong activation.
Optimizing for Stability and Delivery: Modifying the peptide to enhance its stability in vivo and improve its delivery to target immune cells. This could involve chemical modifications or conjugation to carrier molecules.
Humanized Mimotopes: While BDC2.5 is a murine T-cell clone, the principles learned can be applied to identify mimotopes for human autoreactive T-cells involved in T1D. jax.org The development of high-affinity peptide analogs for human autoimmune epitopes is a critical step toward clinical translation. nih.gov
The generation of a library of mimotope variants with a spectrum of immunomodulatory activities would provide a versatile toolkit for fine-tuning the autoimmune response in T1D.
Integration of BDC2.5 Mimotope Research with Broader Autoimmune Tolerance Strategies
Research on this compound is already deeply integrated with the development of strategies to induce antigen-specific immune tolerance. nih.gov The mimotope has been a key component in various experimental therapeutic platforms designed to retrain the immune system to not attack pancreatic β-cells.
Future research will continue to build on these integrated approaches:
Peptide-MHC Complexes: The mimotope has been used in soluble, bivalent peptide-MHC class II dimers to induce T-cell anergy and shift cytokine production from pro-inflammatory (IFN-γ) to anti-inflammatory (IL-10). doi.org Further optimization of these multimeric pMHC constructs could enhance their tolerogenic efficacy.
Targeted Antigen Delivery: A promising strategy involves linking the mimotope to antibodies that target specific receptors on APCs, such as DEC-205 or DCIR2. diabetesjournals.orgnih.gov This ensures the peptide is delivered to APCs in a non-inflammatory context, promoting the conversion of autoreactive T-cells into Tregs. nih.gov
Nanoparticle-Based Therapies: Encapsulating or coupling the 1040-31 mimotope to biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), represents a cutting-edge approach to inducing tolerance. ulisboa.ptnih.gov These nanoparticles can be engineered to be taken up by APCs and co-deliver tolerogenic signals, leading to the expansion of Tregs and suppression of effector T-cells. nih.gov
The table below summarizes key findings from studies integrating this compound into tolerance strategies.
| Tolerance Strategy | Delivery Vehicle | Mechanism of Action | Outcome in T1D Model |
| Soluble Peptide-MHC Dimer | I-Ag7/IgG2a Fusion Protein | Induction of T-cell anergy and IL-10 production. doi.org | Protected mice from diabetes in an adoptive transfer model. doi.org |
| Targeted Antigen Delivery | Anti-DEC-205 Antibody | Promotes conversion of CD4+ T-cells into Foxp3+ Tregs. nih.gov | Induced long-lived Treg cells. nih.gov |
| Nanoparticle Encapsulation | PLG Nanoparticles | Induces and expands Treg populations; suppresses effector T-cells. nih.gov | Expanded Treg populations in the spleen and pancreas. nih.gov |
Exploration of Mimotope-Induced Immunological Memory and Long-Term Effects in Disease Models
A critical question for any immunotherapy is its ability to induce long-lasting tolerance, which can be viewed as a form of immunological memory. While traditional immunological memory is associated with robust effector responses upon secondary antigen encounter, tolerogenic strategies aim to establish a durable state of non-responsiveness or active regulation.
Future research should specifically investigate:
The Longevity of Induced Tregs: Studies have shown that targeting the BDC2.5 mimotope to DCs can generate "long-lived" Foxp3+ Treg cells. nih.gov It is crucial to determine how long these cells persist, maintain their suppressive function, and protect against disease recurrence in long-term animal studies.
Durability of T-cell Anergy: When tolerance is induced via anergy, as with peptide-MHC dimers, it is important to understand the stability of this hyporesponsive state. doi.org Research should explore whether anergic cells can be reactivated under certain inflammatory conditions and what is required to maintain their unresponsive phenotype.
Prevention of Epitope Spreading: A key feature of progressive autoimmune disease is epitope spreading, where the immune response diversifies to target additional self-antigens. An important long-term goal is to determine if inducing tolerance to a primary epitope with the 1040-31 mimotope can prevent or halt this process, thereby providing more comprehensive and lasting protection from disease.
Understanding the long-term consequences of mimotope-based therapies is essential for their potential translation into clinical treatments that offer a lasting cure rather than temporary suppression.
Comparative Studies with Other Autoantigenic Peptides and Mimotopes in T1D Research
To place the role of the BDC2.5 target antigen in perspective, it is vital to conduct comparative studies with other known autoantigens and mimotopes in T1D. Such studies can reveal hierarchies of antigen importance and inform the design of multi-antigen therapies.
Key comparisons for future research include:
Mimotope vs. Natural Antigens: A study comparing DC-targeted BDC2.5 mimotope with DC-targeted whole proinsulin found that proinsulin was more effective at preventing diabetes in prediabetic NOD mice. nih.gov This highlights the need to directly compare the tolerogenic potential of potent mimotopes with natural, disease-relevant autoantigens like insulin, GAD65, and chromogranin A. nih.gov
Comparison of Different Mimotopes: The 1040-31 mimotope has been studied alongside other peptides, including the NRP-A7 mimotope. ulisboa.pt Head-to-head comparisons of different mimotopes for various autoreactive T-cell clones can help identify the most effective candidates for tolerance induction.
Mimotopes vs. Pathogen-Derived Peptides: Interestingly, peptides from common viruses and bacteria have been identified that can activate BDC2.5 T-cells, suggesting a potential role for molecular mimicry in triggering autoimmunity. diabetesjournals.org Comparing the T-cell response to the 1040-31 mimotope with these microbial peptides could provide insights into the initial events that break self-tolerance.
The table below outlines peptides that have been studied in comparison to this compound.
| Peptide Type | Specific Peptide(s) | Context of Comparison | Reference |
| Natural Autoantigen | Proinsulin | Compared efficacy in preventing T1D when targeted to dendritic cells. nih.gov | nih.gov |
| Control Peptide | Hen Egg Lysozyme (HEL) | Used as a negative control to demonstrate the specificity of the BDC2.5 TCR interaction. nih.govdoi.org | nih.govdoi.org |
| Other T1D Mimotope | NRP-A7 | Used in combination with p31 in nanoparticle formulations for tolerance induction. ulisboa.pt | ulisboa.pt |
| Control Peptide | MOG35-55 | Used as a control in nanoparticle studies to show antigen-specific effects. nih.gov | nih.gov |
| Pathogen Peptides | Peptides from Sendai virus and Burkholderia | Compared T-cell activation to investigate molecular mimicry. diabetesjournals.org | diabetesjournals.org |
By systematically comparing this compound with a range of other peptides, researchers can build a more complete understanding of the landscape of T-cell autoreactivity in T1D and design more effective, multi-pronged immunotherapies.
Q & A
Q. What is the molecular structure of BDC2.5 mimotope 1040-31, and how does it mediate specificity for the BDC2.5 T-cell receptor (TCR)?
this compound is a decapeptide (H2N-YVRPLWVRME-OH) with a molecular formula of C63H97N17O14S1 and an isoelectric point of 12.51. Its specificity for the BDC2.5 TCR arises from its ability to mimic native antigens presented by MHC class II molecules, enabling activation of transgenic BDC2.5 TCR+ T cells. Structural analysis should focus on hydrophobic residues (e.g., Trp, Val) and charged residues (e.g., Arg, Glu), which likely contribute to TCR binding and stability .
Q. How is this compound utilized in modeling autoimmune diabetes in preclinical studies?
The peptide is administered to NOD mice to study T-cell-mediated destruction of pancreatic β-cells. Experimental protocols often involve subcutaneous immunization with alum-adjuvanted peptide (10 μg) followed by flow cytometry to track T-cell proliferation (e.g., CFSE dilution assays) and cytokine profiling (e.g., IFN-γ ELISPOT). This model replicates key features of human type 1 diabetes (T1D), including antigen-specific T-cell activation and insulitis .
Q. What are the critical parameters for synthesizing and characterizing this compound to ensure batch consistency?
Synthesis must adhere to solid-phase peptide synthesis (SPPS) protocols with ≥98% purity verified by HPLC. Characterization should include mass spectrometry (exact mass: 1347.71 Da), amino acid composition analysis, and circular dichroism to confirm secondary structure. Storage at –80°C to –20°C in lyophilized form prevents degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the efficacy of this compound in inducing regulatory T cells (Tregs) versus effector T cells?
Discrepancies may arise from differences in adjuvant use (e.g., alum vs. anti-IL-7Rα antibodies) or experimental timelines. To address this, perform longitudinal flow cytometry analyses of Foxp3+CD25+ Tregs and cytokine profiles (IL-10 vs. IFN-γ) in lymphoid organs. Include negative controls (e.g., non-immunized mice) and validate findings across multiple NOD mouse cohorts .
Q. What methodological strategies optimize in vitro T-cell activation assays using this compound?
Co-culture bone marrow-derived dendritic cells (BMDCs) loaded with 1040-31 (2-hour incubation) and CFSE-labeled BDC2.5 TCR Tg+ T cells at a 1:5 ratio. Measure proliferation via flow cytometry and cytokine secretion using multiplex assays. Optimize peptide concentration (e.g., 1–10 μM) and validate TCR engagement with tetramer staining .
Q. How does this compound’s mechanism differ in spontaneous vs. induced autoimmune diabetes models?
In spontaneous models (e.g., aged NOD mice), endogenous T-cell reactivity dominates, while induced models (e.g., peptide immunization) amplify antigen-specific responses. Compare TCR clonality via sequencing and assess cross-reactivity with native islet antigens using TCR transgenic adoptive transfer systems .
Q. What are the limitations of extrapolating preclinical findings with this compound to human T1D therapies?
The peptide lacks clinical data, and murine MHC-TCR interactions may not translate to humans. Address this by validating humanized HLA-DQ8/DR3 transgenic models and screening human T-cell lines for cross-reactivity. Prioritize combinatorial approaches (e.g., checkpoint inhibitors) to enhance translational relevance .
Q. How should researchers design experiments to investigate synergistic effects of this compound with immunomodulatory agents?
Combine 1040-31 with anti-IL-7Rα antibodies or AMPK activators (e.g., Bempedoic acid) in NOD mice. Use factorial experimental designs to assess additive vs. synergistic effects on diabetes incidence and T-cell phenotypes. Include dose-response curves and statistical modeling (ANOVA with Bonferroni correction) .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound experiments across laboratories?
Q. How can computational modeling enhance the study of this compound’s interaction dynamics?
Use molecular docking (e.g., AutoDock Vina) to predict TCR-peptide-MHC binding affinities. Validate with surface plasmon resonance (SPR) and correlate with in vivo T-cell activation metrics. Integrate systems biology approaches to map signaling pathways (e.g., NF-κB, MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
